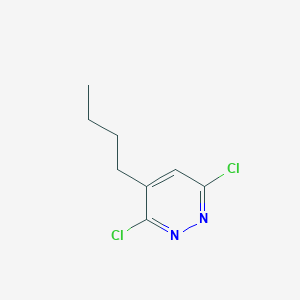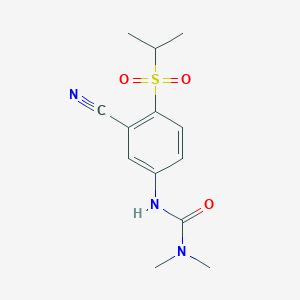
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Übersicht
Beschreibung
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is a complex organic compound that combines the properties of a thiocarbonothioylthio group and an azido group. This compound is of significant interest in the field of polymer chemistry and click chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate typically involves a multi-step process. One common route includes the esterification of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with 3-azido-1-propanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonothioylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization.
Biology: Utilized in click chemistry for bioconjugation and labeling of biomolecules.
Industry: Employed in the synthesis of functional polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate involves its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are valuable in various applications . The thiocarbonothioylthio group also allows for controlled radical polymerization, enabling the synthesis of polymers with precise molecular weights and architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: Lacks the azido group, limiting its use in click chemistry.
3-Azido-1-propanol: Contains the azido group but lacks the thiocarbonothioylthio group, making it less versatile in polymerization reactions.
Uniqueness
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is unique due to its dual functionality, combining the properties of both the thiocarbonothioylthio and azido groups. This allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
Eigenschaften
Molekularformel |
C20H37N3O2S3 |
|---|---|
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C20H37N3O2S3/c1-4-5-6-7-8-9-10-11-12-13-17-27-19(26)28-20(2,3)18(24)25-16-14-15-22-23-21/h4-17H2,1-3H3 |
InChI-Schlüssel |
HQKDQLOBIDMFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)





![Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)
![1-[2-(2-Chloroethoxy)-4-fluorophenyl]ethanone](/img/structure/B8651058.png)

